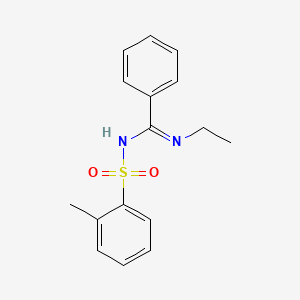

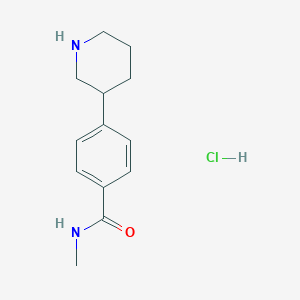

![molecular formula C18H17N3O4S B2520481 N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide CAS No. 872594-15-5](/img/structure/B2520481.png)

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide" is a chemically synthesized molecule that appears to be related to a class of compounds known for their potential biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insight into similar molecules that have been synthesized and evaluated for their biological properties. For instance, the papers discuss the synthesis of N-substituted derivatives of acetamides with potential antimicrobial and hemolytic activities , as well as compounds that have been screened for enzyme inhibition .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes starting from basic organic precursors. In the first paper, the synthesis begins with benzoic acid, which is converted into various intermediates before reacting with N-alkyl/aryl substituted 2-bromoacetamide to yield the target compounds . Similarly, the second paper describes a three-phase synthesis process starting from phenyl acetic acid, leading to the formation of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide . Both syntheses involve the use of DMF and NaH, indicating that these conditions are favorable for the formation of such acetamide derivatives.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectral techniques, including EI-MS, IR, and (1)H-NMR . These techniques are crucial for verifying the successful synthesis of the target molecules and for ensuring the correct molecular framework has been achieved. The presence of specific functional groups and the overall molecular architecture can be deduced from these spectral data.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the formation of heterocyclic rings and the introduction of sulfanyl and acetamide groups . The reactions are carefully controlled to ensure the formation of the desired N-substituted derivatives, which are then further characterized and evaluated for their biological activities.

Physical and Chemical Properties Analysis

While the papers do not provide explicit details on the physical and chemical properties of the synthesized compounds, such properties are typically influenced by the molecular structure. The presence of heterocyclic rings, sulfanyl groups, and acetamide moieties can affect the solubility, stability, and reactivity of these molecules. The antimicrobial and hemolytic activities of the compounds suggest that they interact with biological membranes and enzymes, which is indicative of their chemical properties . Additionally, the enzyme inhibition activities reported in the second paper suggest that these compounds can interact with biological macromolecules in a specific manner .

Scientific Research Applications

Thromboxane Synthetase Inhibition

A series of compounds, including those related to the query compound, have been identified as potent inhibitors of thromboxane A2 synthetase. This inhibition is crucial for the development of therapeutic agents targeting thromboxane-related disorders. The distance between the imidazole and carboxylic acid groups in these molecules plays a significant role in their potency as inhibitors (Cross, Dickinson, Parry, & Randall, 1986).

Anticancer Activity

Research on derivatives of the query compound has demonstrated significant anticancer activity. For example, 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives were prepared and tested for their cytotoxic effects against leukemia cell lines, showing potent and selective cytotoxic effects (Horishny, Arshad, & Matiychuk, 2021).

Antimicrobial Activity

The antimicrobial activity of compounds structurally related to the query compound has been investigated, with findings indicating their effectiveness against a variety of bacterial and fungal strains. This suggests their potential use in developing new antimicrobial agents (Attia, El‐Brollosy, Kansoh, Ghabbour, Al-Wabli, & Fun, 2014).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to have activity against various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been synthesized and evaluated for their anticancer activity . These compounds have been designed based on the activity of indoles against various cancer cell lines .

Biochemical Pathways

Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c22-17(20-9-13-3-4-15-16(8-13)25-12-24-15)11-26-18-19-5-6-21(18)10-14-2-1-7-23-14/h1-8H,9-12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRBALJXYDURHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=CN3CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2520398.png)

![N,N-diethyl-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2520402.png)

![4-Chloro-2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2520404.png)

![2-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione hydrochloride](/img/structure/B2520405.png)

![Tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2520406.png)

![2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2520412.png)

![N-[2-(4-fluorophenoxy)ethyl]-3,5-dinitrobenzamide](/img/structure/B2520413.png)

![1,7-dimethyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2520417.png)